molecular formula C25H27N5O5 B1684382 Avn-944 CAS No. 297730-17-7

Avn-944

Cat. No.: B1684382
CAS No.: 297730-17-7
M. Wt: 477.5 g/mol
InChI Key: GYCPCOJTCINIFZ-OXJNMPFZSA-N
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Mechanism of Action

Target of Action

AVN-944, also known as VX-944 or AVN944, is a small molecule that selectively inhibits both isoforms of the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH is the rate-limiting enzyme in the production of guanine nucleotides via the de novo biosynthetic pathway . This enzyme is highly upregulated and required for the de novo production of guanine nucleotides in many malignancies, including hematologic cancers .

Mode of Action

This compound inhibits IMPDH and appears to induce apoptosis . Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial’s lowest doses .

Biochemical Pathways

This compound affects multiple biochemical pathways. Functional analyses demonstrate biological activities consistently affected by this compound treatment include purine and pyrimidine biosynthesis, mitochondrial functions, metabolic pathways and energy production, cell proliferation and the apoptotic cascade . These pathways are dependent upon, or required for, guanine nucleotide biosynthesis .

Result of Action

This compound has demonstrated a statistically meaningful impact on IMPDH and other proteins that are critical to activities in cancer cells, including nucleotide biosynthesis, energy and metabolism, DNA replication, apoptosis and cell cycle control . This compound has been associated with cancer cell death in clinical trials .

Action Environment

The effects of this compound can be influenced by various factors such as the type of malignancy, the predominant cell type in the peripheral blood, and the dose of this compound received . Depending on the cell type, concentration of this compound (0.1uM to 2uM) and exposure duration of 2 to 72 hours, between 65 and 722 genes were differentially expressed . These genetic markers, correlated with biochemical effects of the drug on protein function and guanine nucleotide levels, can be used as important biomarkers in selecting the optimal dose with which to initiate phase II studies with this drug .

Biochemical Analysis

Biochemical Properties

AVN-944 interacts with the enzymes IMPDH1 and IMPDH2, inhibiting their activity . This interaction is crucial as IMPDH2 is highly upregulated and required for the de novo production of guanine nucleotides in many malignancies, including hematologic cancers .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of this compound in patients, even at the trial’s lowest doses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the enzymes IMPDH1 and IMPDH2, inhibiting their activity and thus disrupting the production of guanine nucleotides . This leads to changes in gene expression and impacts various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the gene HspA1A is induced within hours upon the first treatment of the drug in patients . This suggests that this compound has a rapid impact on cellular function.

Metabolic Pathways

This compound is involved in the metabolic pathway of guanine nucleotide biosynthesis, where it interacts with the enzymes IMPDH1 and IMPDH2 . The inhibition of these enzymes by this compound disrupts this pathway, affecting the production of guanine nucleotides .

Chemical Reactions Analysis

AVN-944 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Properties

IUPAC Name

[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCPCOJTCINIFZ-OXJNMPFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183921
Record name AVN 944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AVN944 inhibits IMPDH and appears to induce apoptosis. Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial's lowest doses. Following continued dosing of AVN944, this marker of disease cell stress was elevated even in the absence of circulating levels of the drug between doses.
Record name AVN-944
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

297730-17-7
Record name AVN 944
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297730177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVN 944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVN-944
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NPL1V48Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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